3,4-Methylenedioxycinnamic acid
CAS No.: 38489-76-8
Cat. No.: VC21111209
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38489-76-8 |
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Molecular Formula | C10H8O4 |
Molecular Weight | 192.17 g/mol |
IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid |
Standard InChI | InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+ |
Standard InChI Key | QFQYZMGOKIROEC-DUXPYHPUSA-N |
Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O |
SMILES | C1OC2=C(O1)C=C(C=C2)C=CC(=O)O |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=CC(=O)O |
Introduction
Identifier Type | Value |
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CAS Registry Number | 2373-80-0 |
Molecular Formula | C₁₀H₈O₄ |
Molecular Weight | 192.17 g/mol |
IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid |
InChI Key | QFQYZMGOKIROEC-DUXPYHPUSA-N |
MDL Number | MFCD00005837 |
PubChem CID | 643181 |
ChEBI | CHEBI:81482 |
SMILES | C1OC2=C(O1)C=C(C=C2)C=CC(=O)O |
The compound is also known by several alternative names, including 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-; Acetic acid, piperonylidene-; 3-(3,4-Methylenedioxyphenyl)propenoic acid; and 3-(1,3-Benzodioxol-5-yl)-2-propenoic acid .
Chemical Structure and Properties
3,4-Methylenedioxycinnamic acid's structure is characterized by specific features that contribute to its chemical behavior and biological activities. Understanding these structural elements is essential for comprehending its mechanisms of action and potential applications.
Structural Features
The compound consists of three primary structural components:
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A 1,3-benzodioxole ring system (methylenedioxy group attached to a benzene ring)
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A trans-configured double bond (predominantly in the E-configuration)
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A carboxylic acid group
The methylenedioxy group forms a five-membered ring by connecting the oxygen atoms at positions 3 and 4 of the phenyl ring through a methylene bridge. This structural arrangement creates a planar, rigid system that influences the compound's electronic properties and interaction with biological targets. Research indicates that both the methylenedioxy substituent on the aromatic ring and the presence of the double bond in the aliphatic chain are crucial for its biological activity .
Physical and Chemical Properties
The physical and chemical properties of 3,4-Methylenedioxycinnamic acid determine its behavior in biological systems and influence its applications in various fields.
Table 2: Physical and Chemical Properties of 3,4-Methylenedioxycinnamic Acid
Property | Value |
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Physical State | Solid |
Configuration | Predominantly trans (E-isomer) |
Solubility | Limited water solubility; soluble in organic solvents |
Acidity | Contains carboxylic acid group (weak acid) |
Purity (Commercial) | 99% (for research grade) |
Structural Features | Contains 1,3-benzodioxole group and α,β-unsaturated carboxylic acid |
Synthesis Methods
Several methods for synthesizing 3,4-Methylenedioxycinnamic acid have been reported in the literature, including industrial processes suitable for pharmaceutical applications.
Industrial Synthesis
A patented industrial synthesis method describes the preparation of 3,4-Methylenedioxycinnamic acid as a sodium valproate drug intermediate. The process involves several steps utilizing 3,4-methylenedioxyphenyl bromide as a starting material.
The method comprises the following steps:
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Addition of 1.5 mol of 3,4-methylenedioxyphenyl bromide methanol solution, 0.56 mol of cuprous chloride, 1.7-1.9 mol of malonic acid solution, 310 ml of acetonitrile, and 230 ml of nitromethane to a reaction vessel equipped with a stirrer and reflux condenser
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Control of stirring speed at 130-160 rpm
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Heating the solution to 60-65°C, with reflux for 3-6 hours
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Reduction of temperature to 40-45°C and continuation of reaction for 90-110 minutes
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Further temperature reduction to 11-17°C
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Addition of 800 ml of oxalic acid solution
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Standing for 6-8 hours to allow precipitation of the solid
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Filtration, washing with salt solution, toluene, and ethylenediamine
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Dewatering and recrystallization in p-xylene to obtain crystalline 3,4-Methylenedioxycinnamic acid
This synthetic route is optimized for industrial-scale production and provides the compound with high purity suitable for pharmaceutical applications.
Biological Activity and Applications
3,4-Methylenedioxycinnamic acid has demonstrated significant biological activities, particularly as a larvicide against disease vectors, which highlights its potential in public health applications.
Larvicidal Activity
Recent research has identified 3,4-Methylenedioxycinnamic acid as an effective larvicide against Aedes aegypti, the primary vector for viruses such as dengue, Chikungunya, Zika, and yellow fever. These mosquito-borne diseases present significant public health challenges, particularly in regions like Brazil, where the absence of approved vaccines for these diseases necessitates effective vector control strategies .
Table 3: Larvicidal Activity of 3,4-Methylenedioxycinnamic Acid Against Aedes aegypti
Parameter | Value | Comparison to Control (Temephos) |
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LC₅₀ (24h exposure) | 28.9 ± 5.6 μM | Control: <10.94 μM |
LC₉₀ (24h exposure) | 162.7 ± 26.2 μM | Control: <10.94 μM |
While the compound shows lower potency compared to the standard insecticide temephos, its distinct chemical structure and potentially different mechanism of action make it a valuable candidate for addressing insecticide resistance issues that have emerged with conventional chemicals .
Structure-Activity Relationship
Research findings indicate that the biological activity of 3,4-Methylenedioxycinnamic acid is closely related to its chemical structure. Specifically, the 3,4-methylenedioxy substituent on the aromatic ring and the presence of a double bond in the aliphatic chain are critical structural elements for its larvicidal activity. This structure-activity relationship provides valuable insights for the development of more potent derivatives or related compounds with enhanced biological activity .
Pharmaceutical Applications
Beyond its larvicidal properties, 3,4-Methylenedioxycinnamic acid serves as an important intermediate in pharmaceutical synthesis. Patent literature indicates its use in the production of sodium valproate, an anticonvulsant medication used in the treatment of epilepsy, bipolar disorder, and for prevention of migraine headaches . This application underscores the compound's significance in medicinal chemistry and pharmaceutical manufacturing.
Toxicological Profile
The toxicological assessment of 3,4-Methylenedioxycinnamic acid is crucial for evaluating its safety and potential for development as a commercial product, particularly for applications that might involve human exposure.
Cytotoxicity
Cytotoxicity studies have demonstrated that 3,4-Methylenedioxycinnamic acid exhibits no toxicity towards human peripheral blood mononuclear cells, even at concentrations as high as 5200 μM. This finding suggests a favorable safety profile for this compound, particularly when compared to many conventional insecticides that often display significant toxicity to mammalian cells .
In Vivo Toxicity
Animal testing has provided further evidence of the compound's safety profile. In mice treated with a high dose of 2000 mg/kg, 3,4-Methylenedioxycinnamic acid induced only mild behavioral effects and displayed no structural signs of toxicity in vital organs such as the kidney, liver, spleen, and lungs. These findings suggest a relatively wide margin of safety between effective larvicidal concentrations and doses that might cause adverse effects in mammals .
Table 4: Toxicological Profile of 3,4-Methylenedioxycinnamic Acid
Study Type | Conditions | Results |
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Cytotoxicity | Human peripheral blood mononuclear cells, up to 5200 μM | No cytotoxicity observed |
In vivo acute toxicity | Mice, 2000 mg/kg dose | Mild behavioral effects; no structural signs of toxicity in vital organs |
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